(E)-N-((1,3-dioxoisoindolin-2-yl)(phenyl)methylene)-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-((1,3-dioxoisoindolin-2-yl)(phenyl)methylene)-4-methylbenzenesulfonamide is a complex organic compound that features a combination of isoindolinone, phenyl, and sulfonamide groups
Mechanism of Action
Target of Action
The primary targets of the compound (E)-N-((1,3-dioxoisoindolin-2-yl)(phenyl)methylene)-4-methylbenzenesulfonamide are gram-negative microbial species such as Escherichia coli and gram-positive microbial species like Staphylococcus aureus . These bacteria play a crucial role in various infections and diseases.
Mode of Action
It has been observed that the compound exhibits significant antibacterial activity against these bacterial species .
Biochemical Pathways
Given its antibacterial activity, it can be inferred that it interferes with the essential biochemical pathways of the target bacteria, leading to their inhibition or death .
Result of Action
This compound exhibits antibacterial activity against Escherichia coli and Staphylococcus aureus . It has been found to be more effective against gram-negative species . The molecular and cellular effects of the compound’s action likely involve disruption of bacterial cell functions, leading to their death.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-((1,3-dioxoisoindolin-2-yl)(phenyl)methylene)-4-methylbenzenesulfonamide typically involves a multi-step process. One common method includes the condensation of 1,3-dioxoisoindolin-2-yl with a benzaldehyde derivative under basic conditions to form the intermediate Schiff base. This intermediate is then reacted with 4-methylbenzenesulfonamide in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-((1,3-dioxoisoindolin-2-yl)(phenyl)methylene)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural isomers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-((1,3-dioxoisoindolin-2-yl)(phenyl)methylene)-4-methylbenzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with biological molecules may lead to the development of new treatments for diseases.
Industry
In industrial applications, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its versatility makes it a valuable component in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
N-((1,3-dioxoisoindolin-2-yl)(phenyl)methylene)-benzenesulfonamide: Similar structure but lacks the methyl group on the benzene ring.
N-((1,3-dioxoisoindolin-2-yl)(phenyl)methylene)-4-chlorobenzenesulfonamide: Similar structure but with a chlorine substituent instead of a methyl group.
Uniqueness
(E)-N-((1,3-dioxoisoindolin-2-yl)(phenyl)methylene)-4-methylbenzenesulfonamide is unique due to the presence of the methyl group on the benzene ring, which can influence its reactivity and interaction with other molecules. This structural feature may enhance its stability and specificity in various applications.
Properties
IUPAC Name |
(NE)-N-[(1,3-dioxoisoindol-2-yl)-phenylmethylidene]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O4S/c1-15-11-13-17(14-12-15)29(27,28)23-20(16-7-3-2-4-8-16)24-21(25)18-9-5-6-10-19(18)22(24)26/h2-14H,1H3/b23-20+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWFYWQRTUVFEV-BSYVCWPDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(\C2=CC=CC=C2)/N3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.